N-(4-iodo-2,5-dimethylphenyl)acetamide
Description
N-(4-Iodo-3,5-dimethylphenyl)acetamide (CAS 123765-71-9) is an acetamide derivative with a phenyl ring substituted at the 4-position with iodine and at the 3- and 5-positions with methyl groups. Its IUPAC name and alternative designations include 3,5-Dimethyl-4-iodo-acetanilide and N-(3,5-Dimethyl-4-iodo-phenyl)acetamide . Its molecular formula is C₁₀H₁₂INO, yielding a molecular weight of 288.9 g/mol, significantly influenced by the iodine atom’s high atomic mass .
Properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPCDFBNNPNXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2,5-dimethylphenyl)acetamide typically involves the iodination of 2,5-dimethylphenylacetic acid followed by the formation of the acetamide group. One common method includes:
Iodination: The 2,5-dimethylphenylacetic acid is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the para position.
Amidation: The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodo-2,5-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the acetamide group can be oxidized to form corresponding carboxylic acids. Reduction reactions can also occur, reducing the acetamide group to an amine.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling, where it can be replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Coupling Products: Various substituted aromatic or vinyl compounds.
Scientific Research Applications
Chemistry: N-(4-iodo-2,5-dimethylphenyl)acetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)acetamide depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring critically influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Key Observations:
- Iodine vs. Hydroxy/Ethoxy Groups : The iodine atom in the target compound increases molecular weight and may confer unique reactivity (e.g., participation in halogen bonding or serving as a leaving group). In contrast, hydroxy and ethoxy substituents improve solubility but reduce steric bulk .
- Chloro and Nitro Derivatives : Electron-withdrawing groups like chloro and nitro reduce electron density on the phenyl ring, making these compounds less reactive toward electrophilic substitution but more reactive in elimination or nucleophilic pathways .
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